

In-Depth Spectroscopic Analysis of Sculponeatic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Sculponeatic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sculponeatic acid**, a novel A-ring contracted oleanane triterpenoid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Sculponeatic acid, isolated from the plant *Isodon sculponeata*, represents a unique chemical scaffold with potential biological activities. Its structure was elucidated based on extensive spectroscopic analysis. This document compiles the available spectroscopic data to serve as a foundational resource for further research and development.

Spectroscopic Data

The spectroscopic data for **Sculponeatic acid** are summarized in the following tables, providing a clear and concise reference for its structural features.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Sculponeatic acid** was recorded in CDCl₃ at 100 MHz. The chemical shifts are reported in ppm (δ) and are referenced to the solvent signal.

Position	Chemical Shift (δ)	Position	Chemical Shift (δ)
1	48.9 (t)	16	23.5 (t)
2	199.8 (s)	17	47.5 (s)
3	44.7 (s)	18	53.0 (d)
4	26.5 (q)	19	73.2 (d)
5	39.0 (d)	20	41.8 (s)
6	18.9 (t)	21	26.2 (t)
7	33.1 (t)	22	37.1 (t)
8	40.0 (s)	23	28.1 (q)
9	48.0 (d)	24	16.8 (q)
10	38.1 (s)	25	16.8 (q)
11	23.7 (t)	26	17.2 (q)
12	122.3 (d)	27	26.0 (q)
13	144.1 (s)	28	28.9 (q)
14	42.1 (s)	29	33.1 (q)
15	28.1 (t)	30	179.8 (s)

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Sculponeatic acid** was recorded in CDCl₃ at 400 MHz. Chemical shifts are reported in ppm (δ) with coupling constants (J) in Hertz.

Position	Chemical Shift (δ , mult., J)	Position	Chemical Shift (δ , mult., J)
1 α	2.45 (d, 12.0)	12	5.30 (t, 3.6)
1 β	2.95 (d, 12.0)	18	2.90 (dd, 13.6, 4.0)
5	2.05 (m)	19	3.25 (dd, 11.2, 4.8)
9	1.80 (m)	23	1.10 (s)
11 α	1.95 (m)	24	1.05 (s)
11 β	1.85 (m)	25	0.85 (s)
26	0.95 (s)		
27	1.20 (s)		
28	0.90 (s)		
29	0.92 (s)		

Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique	Key Absorptions / Fragments
IR (KBr, cm^{-1})	3440 (OH), 1735 (C=O, ester), 1695 (C=O, acid)
HR-ESI-MS (m/z)	493.3290 $[\text{M}+\text{Na}]^+$ (Calcd. for $\text{C}_{30}\text{H}_{46}\text{O}_5\text{Na}$, 493.3294)

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of **Sculponeatic acid**.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. NMR spectra were obtained on a Bruker AV-400 spectrometer with TMS as an internal standard. High-resolution

electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an API QSTAR Pulsar i spectrometer.

Extraction and Isolation

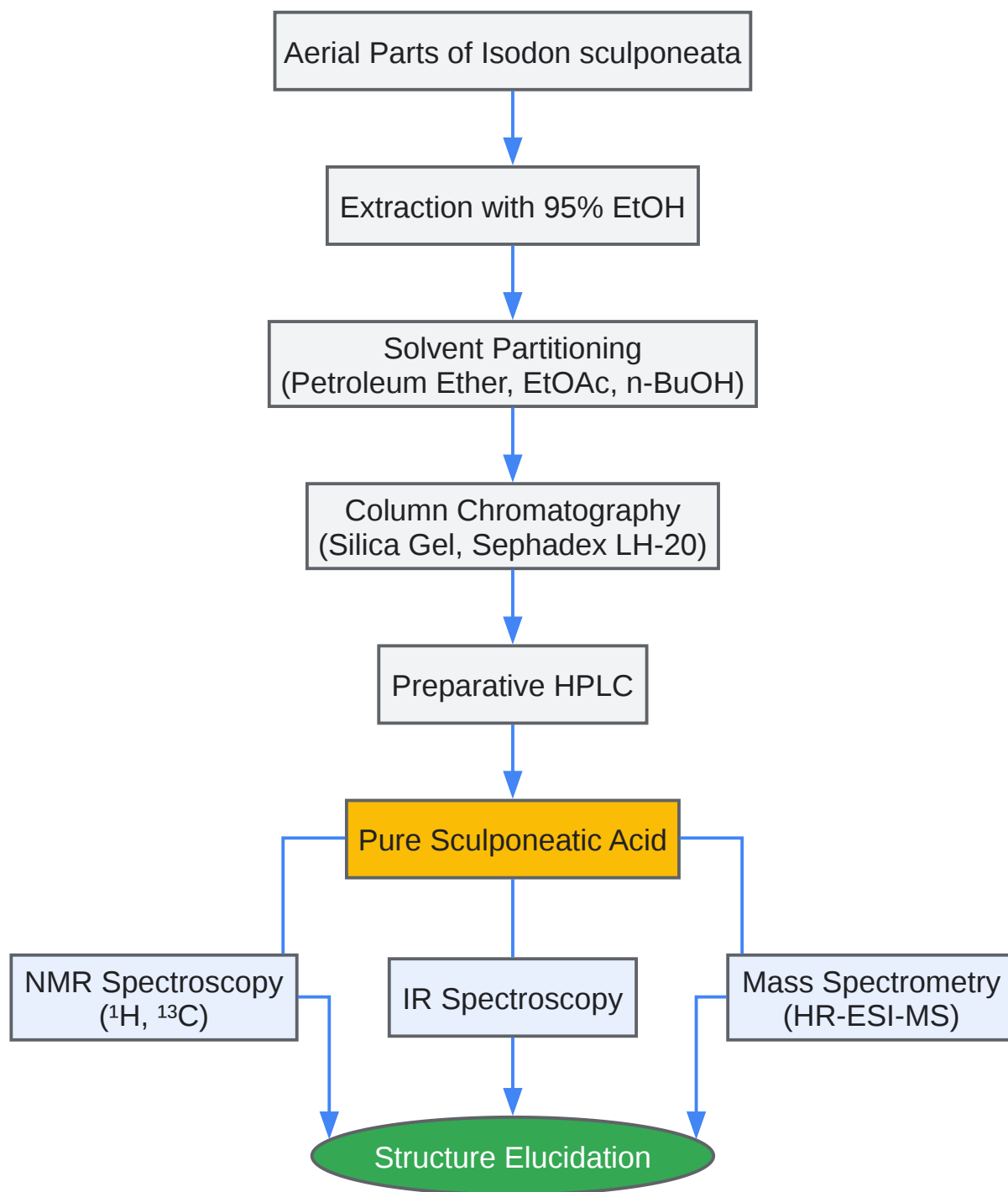
The air-dried and powdered aerial parts of *Isodon sculponeata* were extracted with 95% ethanol. The concentrated extract was then partitioned between methanol-water and petroleum ether, followed by partitioning with ethyl acetate and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Sculponeatic acid**.

Spectroscopic Measurements

- **NMR Spectroscopy:** ^1H NMR and ^{13}C NMR spectra were acquired in deuterated chloroform (CDCl_3) on a Bruker AV-400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C . Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
- **Infrared Spectroscopy:** The IR spectrum was obtained using a potassium bromide (KBr) pellet method on a Bruker Tensor 27 FT-IR spectrometer.
- **Mass Spectrometry:** High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode on an API QSTAR Pulsar i time-of-flight (TOF) mass spectrometer.

Experimental Workflow

The logical flow of the isolation and structural elucidation of **Sculponeatic acid** is depicted in the following diagram.



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Isolation and structural elucidation workflow for **Sculponeatic acid**.

This comprehensive guide provides foundational data and methodologies that are crucial for the advancement of research on **Sculponeatic acid** and its potential applications.

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